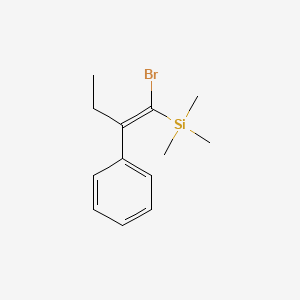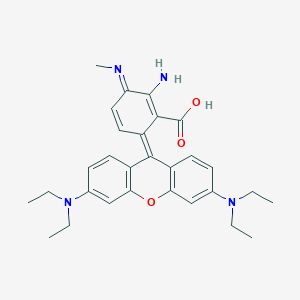
二氨基若丹明-M
描述
Diaminorhodamine-4M, also known as DAR-4M, is a compound used for the detection of nitric oxide (NO). It has been used to detect NO in several sample types, including biopsy tissue, cultured cells, and tissue sections .
Molecular Structure Analysis
The empirical formula of Diaminorhodamine-4M is C25H26N4O3 and its molecular weight is 430.50 . The specific molecular structure is not provided in the retrieved sources.
Physical and Chemical Properties Analysis
Diaminorhodamine-4M exhibits fluorescence with an excitation wavelength (λex) of 560 nm and an emission wavelength (λem) of 575 nm in DMSO. It should be stored at a temperature of 2-8°C and protected from light .
科学研究应用
一氧化氮生物成像
二氨基若丹明衍生物已被开发为荧光指示剂,用于生物系统中一氧化氮 (NO) 的生物成像。这些指示剂(例如 DAR-4M AM)具有 pH 无关荧光和可用 550 nm 光激发的优点,使其适用于牛主动脉内皮细胞等细胞中的实际生物成像应用 (Kojima et al., 2001)。
甲醛和甲基乙二醛的检测
已经开发出一种新型邻位二氨基若丹明衍生物荧光探针,用于区分和检测甲醛、甲基乙二醛和草酰乙二醛与其他醛类。该探针对甲醛(开启)和甲基乙二醛(关闭)表现出不同的发射模式,允许在活细胞中对它们进行成像 (Liu et al., 2017)。
快速测定人血清中的一氧化氮
利用二氨基若丹明作为荧光探针的微流控芯片毛细管电泳结合激光诱导荧光检测技术已被用于直接测定人血中的一氧化氮痕量。该方法允许完全快速分离,检测限为 3.0 nmol/L,证明其在临床诊断中的适用性 (Wang & Yin, 2009)。
金属离子的化学传感器
二氨基若丹明衍生物已被用于制造化学传感器,用于检测水溶液和活细胞中的金属离子,如铜 (Cu2+)。这些传感器表现出高灵敏度和选择性,使其成为环境监测和生物医学应用的宝贵工具 (Zhao et al., 2009)。
诱导一氧化氮生物合成的多胺
对拟南芥幼苗的研究表明,多胺如亚精胺和精胺可以极大地增加 NO 释放,表明这些化合物调节 NO 生物合成。这一发现对理解植物生理和胁迫反应具有意义 (Tun et al., 2006)。
作用机制
Target of Action
Diaminorhodamine-M (DAR-M) primarily targets Nitric Oxide (NO) . Nitric Oxide is a powerful mediator of various biological processes such as vasodilation and angiogenesis . DAR-M serves as a fluorescent indicator for NO, with a detection limit of approximately 10 nM .
Mode of Action
DAR-M interacts with Nitric Oxide (NO) in the presence of oxygen, resulting in a triazolo-rhodamine analog (DAR-M T) . This reaction leads to an approximately 840-fold increase in fluorescence quantum efficiency .
Biochemical Pathways
The primary biochemical pathway affected by DAR-M involves the generation of Nitric Oxide (NO) . When NO is produced and illuminated by light, it enables the control of its local concentration, which is promising for biomedical applications . DAR-M is used to evaluate the efficiency of NO generation .
Pharmacokinetics
It’s known that dar-m is a cell-impermeable dye used for the fluorescent detection of no . It’s stored at temperatures between 2-8°C and protected from light .
Result of Action
The interaction of DAR-M with NO results in a significant increase in fluorescence, allowing for the detection and quantification of NO . This is particularly useful in biomedical applications where controlling the local concentration of NO is crucial .
Action Environment
The action of DAR-M is influenced by the presence of oxygen. Otherwise, the oxidation of the probe results in a significant increase in fluorescence, which interferes with the signal due to the reaction with NO .
生化分析
Biochemical Properties
Diaminorhodamine-M plays a significant role in biochemical reactions, primarily as a nitric oxide indicator. It interacts with nitric oxide to form a triazole derivative, which exhibits strong fluorescence. This interaction is highly specific, allowing researchers to accurately measure NO levels in biological samples. The compound is known to interact with various enzymes and proteins involved in nitric oxide synthesis and metabolism, such as nitric oxide synthase (NOS). The interaction between Diaminorhodamine-M and nitric oxide is a key aspect of its utility in biochemical assays .
Cellular Effects
Diaminorhodamine-M influences various cellular processes by detecting and quantifying nitric oxide levels. In different cell types, including endothelial cells, neurons, and immune cells, nitric oxide acts as a signaling molecule that regulates functions such as vasodilation, neurotransmission, and immune response. By using Diaminorhodamine-M, researchers can study how changes in nitric oxide levels affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased NO levels detected by Diaminorhodamine-M can lead to the activation of guanylate cyclase, resulting in elevated cyclic GMP levels and subsequent physiological effects .
Molecular Mechanism
The molecular mechanism of Diaminorhodamine-M involves its reaction with nitric oxide to form a fluorescent triazole derivative. This reaction is facilitated by the presence of oxygen, which helps in the conversion of the non-fluorescent Diaminorhodamine-M to its fluorescent form. The binding interaction between Diaminorhodamine-M and nitric oxide is highly specific, ensuring that the fluorescence signal accurately reflects NO levels. This specificity is crucial for studying the role of nitric oxide in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diaminorhodamine-M can change over time due to factors such as stability and degradation. The compound is generally stable when stored properly, but prolonged exposure to light and air can lead to degradation, reducing its effectiveness. In in vitro and in vivo studies, the long-term effects of Diaminorhodamine-M on cellular function have been observed, with some studies indicating potential cytotoxicity at high concentrations. Therefore, it is essential to optimize storage conditions and usage protocols to maintain the compound’s efficacy .
Dosage Effects in Animal Models
The effects of Diaminorhodamine-M vary with different dosages in animal models. At low doses, the compound effectively detects nitric oxide without causing significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been reported. These threshold effects highlight the importance of careful dosage optimization to balance sensitivity and safety in experimental settings .
Metabolic Pathways
Diaminorhodamine-M is involved in metabolic pathways related to nitric oxide synthesis and degradation. It interacts with enzymes such as nitric oxide synthase, which catalyzes the production of NO from L-arginine. The compound’s ability to detect NO makes it a valuable tool for studying metabolic flux and changes in metabolite levels associated with NO production and utilization .
Transport and Distribution
Within cells and tissues, Diaminorhodamine-M is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its cell-permeable nature, allowing it to reach intracellular targets. Additionally, transporters and binding proteins may facilitate its localization to specific cellular compartments. The distribution of Diaminorhodamine-M within tissues can affect its fluorescence signal and, consequently, the accuracy of NO detection .
Subcellular Localization
Diaminorhodamine-M exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may localize to organelles such as mitochondria, where nitric oxide plays a critical role in regulating cellular respiration and apoptosis. Post-translational modifications and targeting signals can direct Diaminorhodamine-M to these specific compartments, enhancing its utility in studying subcellular NO dynamics .
属性
IUPAC Name |
2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGARXADGVCBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


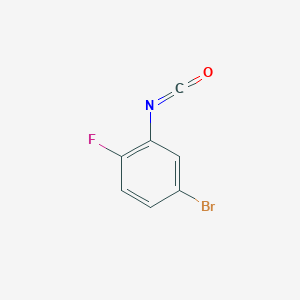
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
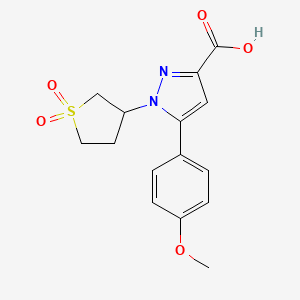
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)




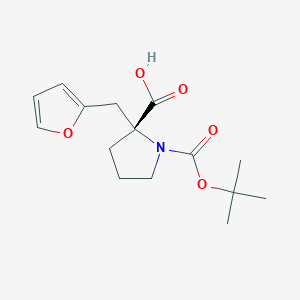
![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)
